Methyl 4-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]anilino}-4-oxobutanoate
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Overview
Description
Methyl 4-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]anilino}-4-oxobutanoate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dichlorophenyl group, an oxadiazole ring, and a butanoate ester, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]anilino}-4-oxobutanoate typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring is synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Attachment of the Dichlorophenyl Group: : The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl derivative reacts with the oxadiazole intermediate.
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Formation of the Butanoate Ester: : The final step involves esterification, where the oxadiazole-aniline intermediate reacts with methyl 4-oxobutanoate under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aniline and oxadiazole moieties, leading to the formation of quinone or nitroso derivatives.
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Reduction: : Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazine derivatives.
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Substitution: : The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles like nitronium ion (NO₂⁺) or sulfonyl chloride (SO₂Cl) under acidic conditions.
Major Products
Oxidation: Quinone or nitroso derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, Methyl 4-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]anilino}-4-oxobutanoate is studied for its potential as a bioactive molecule. Its interactions with biological targets can lead to the discovery of new drugs or therapeutic agents.
Medicine
The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore these possibilities and develop new medications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of Methyl 4-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]anilino}-4-oxobutanoate involves its interaction with specific molecular targets. The dichlorophenyl group and oxadiazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chlorophenyl)-4-oxobutanoate
- Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
- Methyl 4-(4-ethylphenyl)-4-oxobutanoate
Uniqueness
Compared to similar compounds, Methyl 4-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]anilino}-4-oxobutanoate stands out due to the presence of the oxadiazole ring and dichlorophenyl group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H15Cl2N3O4 |
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Molecular Weight |
420.2 g/mol |
IUPAC Name |
methyl 4-[2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]anilino]-4-oxobutanoate |
InChI |
InChI=1S/C19H15Cl2N3O4/c1-27-17(26)9-8-16(25)22-15-5-3-2-4-12(15)19-24-23-18(28-19)11-6-7-13(20)14(21)10-11/h2-7,10H,8-9H2,1H3,(H,22,25) |
InChI Key |
OJLDHEHXSBSKPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC=C1C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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